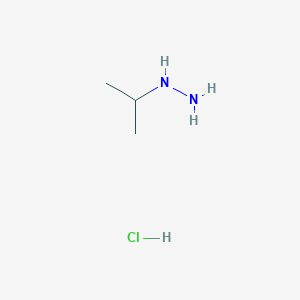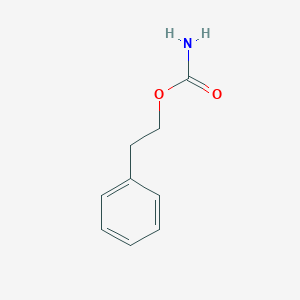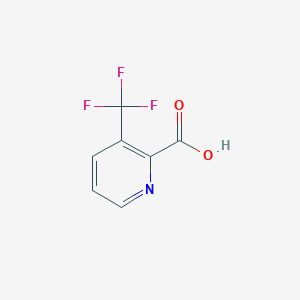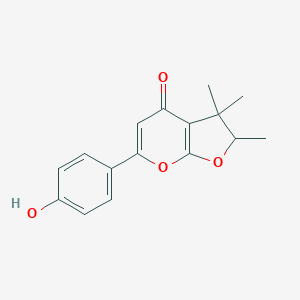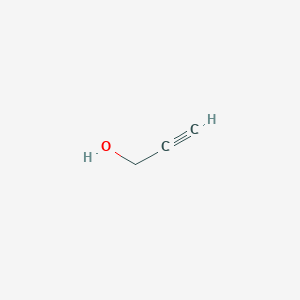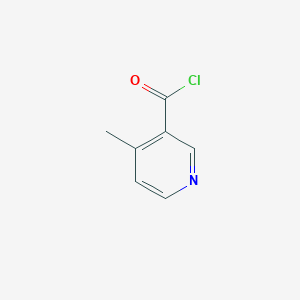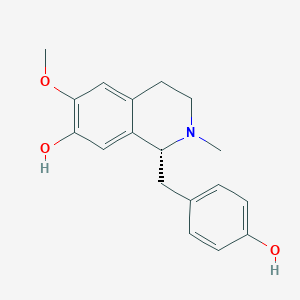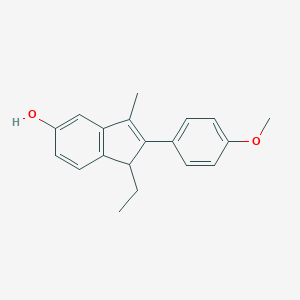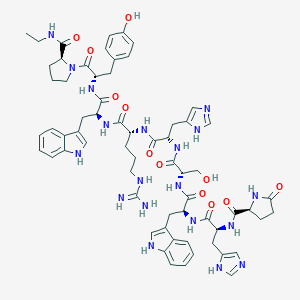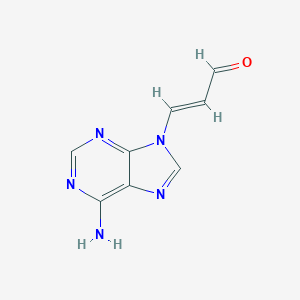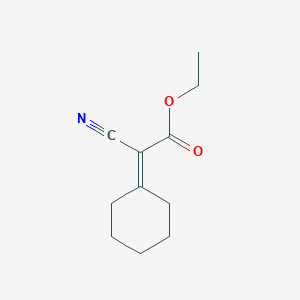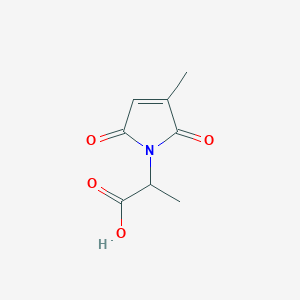
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid, also known as MDPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDPA is a derivative of pyrrole, a heterocyclic organic compound that is commonly found in many natural products. MDPA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has been found to inhibit the growth of various microorganisms by disrupting their cell membranes and interfering with their metabolic processes.
Biochemische Und Physiologische Effekte
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of various enzymes and metabolic pathways, the disruption of cell membranes, and the interference with various metabolic processes. 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has also been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for various research applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid in lab experiments include its wide range of biochemical and physiological effects, its potential applications in various research fields, and its relatively easy synthesis method. The limitations of using 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid in lab experiments include its potential toxicity and the lack of comprehensive studies on its long-term effects.
Zukünftige Richtungen
There are many future directions for the study of 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid, including the development of new drugs and therapies, the investigation of its potential applications in various research fields, and the development of new synthesis methods for 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid and its derivatives. Further studies are also needed to fully understand the mechanism of action of 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid and its potential long-term effects on human health.
Synthesemethoden
The synthesis of 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid involves the reaction of 3-methyl-2,5-dioxopyrrole with acryloyl chloride in the presence of a base catalyst. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has been found to exhibit antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
144748-80-1 |
|---|---|
Produktname |
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid |
Molekularformel |
C8H9NO4 |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
2-(3-methyl-2,5-dioxopyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c1-4-3-6(10)9(7(4)11)5(2)8(12)13/h3,5H,1-2H3,(H,12,13) |
InChI-Schlüssel |
KFNDPFDGAFSNEH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C1=O)C(C)C(=O)O |
Kanonische SMILES |
CC1=CC(=O)N(C1=O)C(C)C(=O)O |
Synonyme |
1H-Pyrrole-1-acetic acid, 2,5-dihydro--alpha-,3-dimethyl-2,5-dioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



